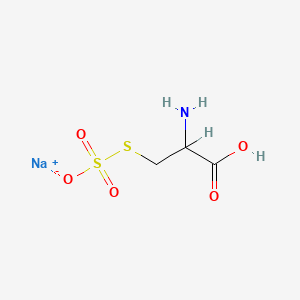

L-CysteineS-sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-CysteineS-sulfate is a sulfur-containing amino acid derivative that plays a significant role in various biological processes. It is known for its involvement in protein folding, redox reactions, and as a sulfur donor in the synthesis of essential biomolecules such as Fe/S clusters, biotin, coenzyme A, and thiamine . This compound is also utilized in various industrial applications, including food, pharmaceuticals, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-CysteineS-sulfate can be synthesized through several methods, including chemical hydrolysis, enzymatic biotransformation, and fermentation . The chemical hydrolysis method involves the extraction of proteins from keratin-rich sources such as animal hair and feathers, followed by hydrolysis using hydrochloric acid . This method, however, poses environmental challenges due to the production of unpleasant odors and wastewater .

Enzymatic biotransformation involves the use of specific enzymes to convert precursor molecules into this compound. This method is more environmentally friendly and can be optimized for higher yields . Fermentation, on the other hand, utilizes microorganisms such as Escherichia coli and Corynebacterium glutamicum to produce this compound through metabolic engineering and synthetic biology approaches .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation due to its sustainability and efficiency . The process involves the use of genetically engineered microorganisms that are capable of converting simple carbon sources into this compound. This method not only reduces environmental impact but also allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-CysteineS-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its biological functions and industrial applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Substitution reactions involve the replacement of the sulfur atom with other functional groups.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

L-CysteineS-sulfate has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of sulfur-containing compounds and as a reagent in redox reactions . In biology, it plays a crucial role in protein folding and cellular metabolism .

In medicine, this compound is used in the treatment of acetaminophen overdose and as a component of total parenteral nutrition . In industry, this compound is used in the production of food additives, cosmetics, and animal feed .

Mechanism of Action

L-CysteineS-sulfate exerts its effects through various molecular targets and pathways . It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress . It also serves as a sulfur donor in the synthesis of essential biomolecules, including Fe/S clusters and coenzyme A .

The compound’s antioxidant properties are primarily expressed through the tripeptide glutathione, which plays a critical role in maintaining cellular redox balance . Additionally, this compound is involved in the generation of sulfide, which is essential for the function of iron-sulfur clusters and nitrogenase .

Comparison with Similar Compounds

L-CysteineS-sulfate is unique among sulfur-containing amino acids due to its specific roles in redox reactions and sulfur donation . Similar compounds include L-cysteine, L-methionine, and S-phenyl-L-cysteine .

L-Cysteine: A fundamental sulfur-containing amino acid involved in protein folding and redox reactions.

L-Methionine: An essential amino acid that serves as a precursor for the synthesis of other sulfur-containing compounds.

S-phenyl-L-cysteine: A derivative of L-cysteine with applications in pharmaceutical synthesis.

This compound stands out due to its specific involvement in the synthesis of Fe/S clusters and its antioxidant properties .

Properties

Molecular Formula |

C3H6NNaO5S2 |

|---|---|

Molecular Weight |

223.2 g/mol |

IUPAC Name |

sodium;2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1 |

InChI Key |

DQFVBELGDROGDO-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)

![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503593.png)

![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)

![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)

![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)

![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)

![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)

![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)